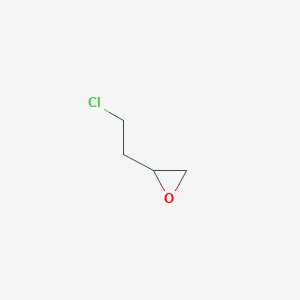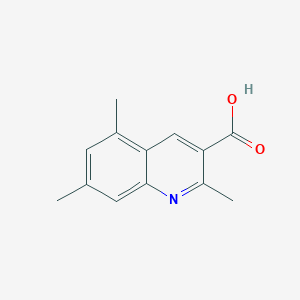
2-(2-Chloroethyl)oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chloroethyl)oxirane, also known as this compound, is an organic compound with the molecular formula C4H7ClO. It is a member of the oxirane family, characterized by a three-membered epoxide ring. This compound is notable for its reactivity and is used in various chemical processes and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-(2-Chloroethyl)oxirane can be synthesized through several methods. One common method involves the epoxidation of allyl chloride using a peracid, such as peracetic acid or m-chloroperoxybenzoic acid. The reaction typically occurs under mild conditions, with the peracid acting as an oxidizing agent to form the epoxide ring .
Industrial Production Methods: In industrial settings, the production of this compound often involves the chlorination of ethylene oxide. This process requires careful control of reaction conditions to ensure the selective formation of the desired product. The reaction is typically carried out in the presence of a catalyst, such as a Lewis acid, to enhance the reaction rate and yield .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(2-Chloroethyl)oxirane undergoes various chemical reactions, including:
Nucleophilic Substitution: The epoxide ring can be opened by nucleophiles, such as amines, alcohols, or thiols, leading to the formation of β-substituted alcohols or ethers.
Oxidation: The compound can be oxidized to form diols or other oxygenated derivatives.
Reduction: Reduction reactions can convert the epoxide ring into an alcohol or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. The reactions are typically carried out under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Nucleophilic Substitution: β-substituted alcohols or ethers.
Oxidation: Diols or other oxygenated derivatives.
Reduction: Alcohols or other reduced forms.
Wissenschaftliche Forschungsanwendungen
2-(2-Chloroethyl)oxirane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a precursor for pharmaceuticals.
Industry: It is used in the production of epoxy resins, coatings, and adhesives due to its reactivity and ability to form strong bonds
Wirkmechanismus
The mechanism of action of 2-(2-chloroethyl)oxirane involves the reactivity of the epoxide ring. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various chemical processes, where the compound acts as an intermediate in the formation of more complex molecules .
Molecular Targets and Pathways: The primary molecular targets are nucleophiles, such as amines, alcohols, and thiols, which can attack the electrophilic carbon atoms in the epoxide ring. The pathways involved include nucleophilic substitution and addition reactions, leading to the formation of β-substituted products .
Vergleich Mit ähnlichen Verbindungen
Epichlorohydrin (2-(chloromethyl)oxirane): Similar in structure but with a chloromethyl group instead of a chloroethyl group.
2-(2-Chlorophenoxy)methyl)oxirane: Contains a phenoxy group, leading to different reactivity and applications.
2-(4-Bromophenyl)oxirane: Contains a bromophenyl group, which influences its chemical behavior and uses.
Uniqueness: 2-(2-Chloroethyl)oxirane is unique due to its specific chloroethyl group, which imparts distinct reactivity and properties compared to other oxiranes. This makes it valuable in specific synthetic applications and industrial processes .
Eigenschaften
CAS-Nummer |
948594-94-3 |
|---|---|
Molekularformel |
C4H7ClO |
Molekulargewicht |
106.55 g/mol |
IUPAC-Name |
(2S)-2-(2-chloroethyl)oxirane |
InChI |
InChI=1S/C4H7ClO/c5-2-1-4-3-6-4/h4H,1-3H2/t4-/m0/s1 |
InChI-Schlüssel |
NKWKILGNDJEIOC-BYPYZUCNSA-N |
Isomerische SMILES |
C1[C@@H](O1)CCCl |
Kanonische SMILES |
C1C(O1)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(12H-11-Oxa-17-thia-15-aza-cyclopenta[a]phenanthren-16-yl)-hydrazine](/img/structure/B8271124.png)






![2,5-dimethyl-1-[4-(methylthio)phenyl]-1H-pyrrole-3-carbaldehyde](/img/structure/B8271158.png)






